Methyl 2-bromo-3-methoxybutanoate
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Overview
Description
Methyl 2-bromo-3-methoxybutanoate is an organic compound with the molecular formula C6H11BrO3. It is a brominated ester that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-methoxybutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methoxybutanoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to initiate the reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-methoxybutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the reducing agent from reacting with water.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Various substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-3-methoxybutanoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving ester and bromine-containing compounds.
Medicine: As a precursor in the synthesis of potential drug candidates and bioactive molecules.
Industry: In the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-methoxybutanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are often catalyzed by enzymes or chemical catalysts, which enhance the reaction rate and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxybutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-3-methoxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and physical properties.
Methyl 2-bromo-3-methylbutanoate: Contains a methyl group instead of a methoxy group, leading to different chemical behavior and applications.
Uniqueness
Methyl 2-bromo-3-methoxybutanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H11BrO3 |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
methyl 2-bromo-3-methoxybutanoate |
InChI |
InChI=1S/C6H11BrO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3 |
InChI Key |
QWXOTWUMNKURSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)Br)OC |
Origin of Product |
United States |
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